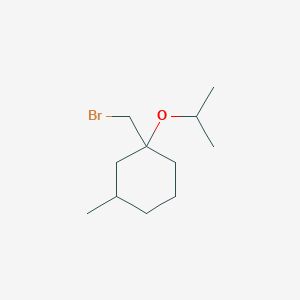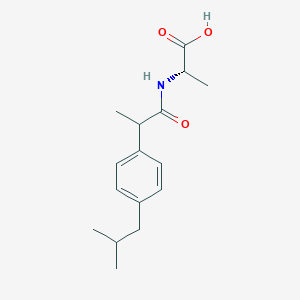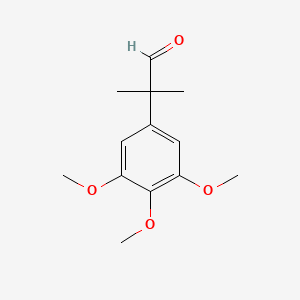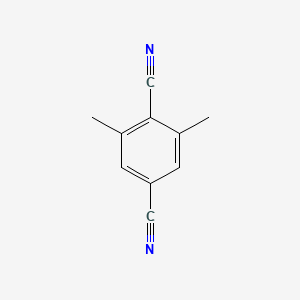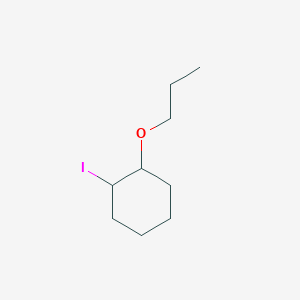![molecular formula C22H30N4O2S B13079302 tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)
tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2’-amino-1-benzyl-4’H-spiro[piperidine-4,7’-thiazolo[5,4-c]pyridine]-5’(6’H)-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2’-amino-1-benzyl-4’H-spiro[piperidine-4,7’-thiazolo[5,4-c]pyridine]-5’(6’H)-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and thiazolo[5,4-c]pyridine moieties, followed by their spirocyclization. Key steps include:
Formation of Piperidine Moiety: This involves the reaction of appropriate amines with aldehydes or ketones under reductive amination conditions.
Construction of Thiazolo[5,4-c]pyridine Ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones.
Spirocyclization: The final step involves the spirocyclization of the piperidine and thiazolo[5,4-c]pyridine intermediates under specific conditions, often using strong bases or acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2’-amino-1-benzyl-4’H-spiro[piperidine-4,7’-thiazolo[5,4-c]pyridine]-5’(6’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
tert-butyl 2’-amino-1-benzyl-4’H-spiro[piperidine-4,7’-thiazolo[5,4-c]pyridine]-5’(6’H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: Employed in the design and synthesis of bioactive molecules for probing cellular functions.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2’-amino-1-benzyl-4’H-spiro[piperidine-4,7’-thiazolo[5,4-c]pyridine]-5’(6’H)-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 2’-amino-1-benzyl-4’H-spiro[piperidine-4,7’-thiazolo[5,4-c]pyridine]-5’(6’H)-carboxylate: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines.
Spirooxindoles: Known for their diverse biological activities and applications in drug discovery.
Spirotetrahydroquinolines: Studied for their potential therapeutic properties and unique structural features.
Uniqueness
The uniqueness of tert-butyl 2’-amino-1-benzyl-4’H-spiro[piperidine-4,7’-thiazolo[5,4-c]pyridine]-5’(6’H)-carboxylate lies in its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H30N4O2S |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
tert-butyl 2-amino-1'-benzylspiro[4,6-dihydro-[1,3]thiazolo[5,4-c]pyridine-7,4'-piperidine]-5-carboxylate |
InChI |
InChI=1S/C22H30N4O2S/c1-21(2,3)28-20(27)26-14-17-18(24-19(23)29-17)22(15-26)9-11-25(12-10-22)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H2,23,24) |
InChI Key |
AUMDXBOYTOPNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C3(C1)CCN(CC3)CC4=CC=CC=C4)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





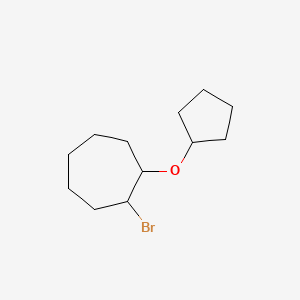
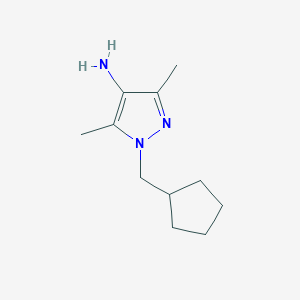
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)
